methylidene}amino]benzoic acid CAS No. 654649-08-8](/img/structure/B12517883.png)
2-[(Z)-{[(E)-(3-Chlorophenyl)diazenyl](4-ethylphenyl)methylidene}amino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Z)-{[(E)-(3-Chlorophenyl)diazenylmethylidene}amino]benzoic acid is an organic compound that belongs to the class of aminobenzoic acids This compound is characterized by the presence of a diazenyl group (N=N) attached to a chlorophenyl and an ethylphenyl group, which are further connected to a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Z)-{[(E)-(3-Chlorophenyl)diazenylmethylidene}amino]benzoic acid typically involves a multi-step process. One common method includes the following steps:
Diazotization Reaction: The synthesis begins with the diazotization of 3-chloroaniline to form the diazonium salt. This is achieved by treating 3-chloroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures.
Coupling Reaction: The diazonium salt is then coupled with 4-ethylbenzaldehyde under basic conditions to form the corresponding azo compound.
Condensation Reaction: The azo compound is further reacted with 2-aminobenzoic acid in the presence of a suitable condensing agent, such as acetic anhydride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(Z)-{[(E)-(3-Chlorophenyl)diazenylmethylidene}amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium dithionite (Na2S2O4), hydrogen gas (H2) with a catalyst
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Oxidized derivatives of the original compound
Reduction: Reduced forms of the azo compound
Substitution: Substituted derivatives with halogens or nitro groups
科学研究应用
2-(Z)-{[(E)-(3-Chlorophenyl)diazenylmethylidene}amino]benzoic acid has various applications in scientific research:
Chemistry: The compound is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Z)-{[(E)-(3-Chlorophenyl)diazenylmethylidene}amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions may result in the modulation of various biochemical pathways, contributing to its observed biological effects.
相似化合物的比较
Similar Compounds
Anthranilic Acid: An aminobenzoic acid with a similar structure but lacking the diazenyl and ethylphenyl groups.
Tolfenamic Acid: A compound with a similar benzoic acid moiety but different substituents on the aromatic ring.
2-(4-Hydroxyphenylazo)benzoic Acid: A structurally related compound with a hydroxyphenyl group instead of the chlorophenyl group.
Uniqueness
2-(Z)-{[(E)-(3-Chlorophenyl)diazenylmethylidene}amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
654649-08-8 |
|---|---|
分子式 |
C22H18ClN3O2 |
分子量 |
391.8 g/mol |
IUPAC 名称 |
2-[[[(3-chlorophenyl)diazenyl]-(4-ethylphenyl)methylidene]amino]benzoic acid |
InChI |
InChI=1S/C22H18ClN3O2/c1-2-15-10-12-16(13-11-15)21(26-25-18-7-5-6-17(23)14-18)24-20-9-4-3-8-19(20)22(27)28/h3-14H,2H2,1H3,(H,27,28) |
InChI 键 |
QXQIAWKUFDDIAE-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C(=NC2=CC=CC=C2C(=O)O)N=NC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


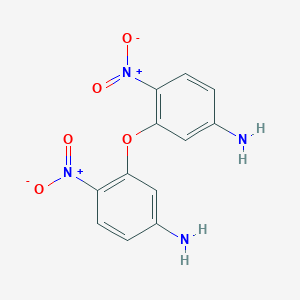
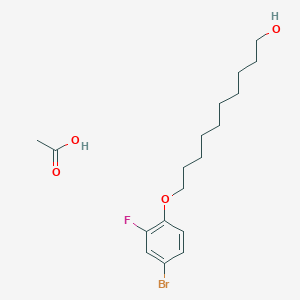


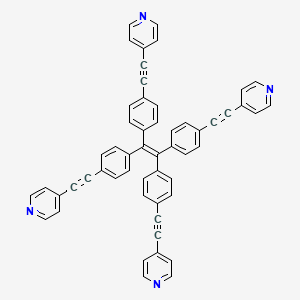
methanone](/img/structure/B12517827.png)
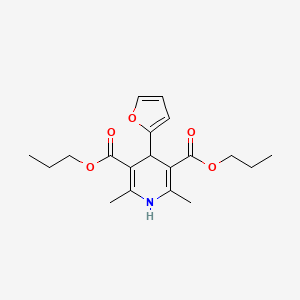

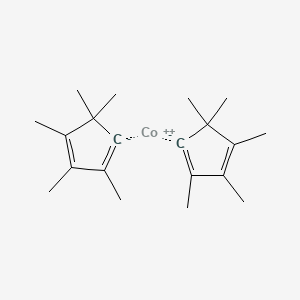
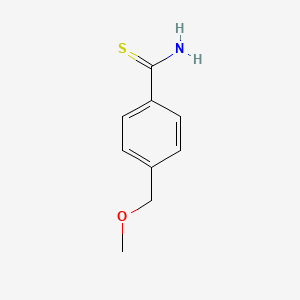
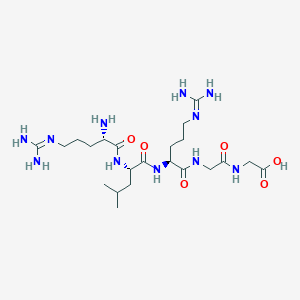
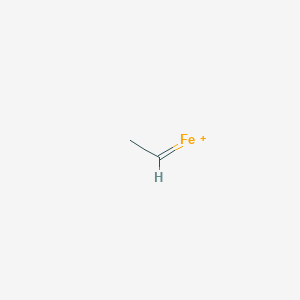
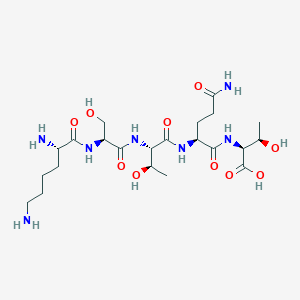
![1-Hexyl-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}pyridin-1-ium bromide](/img/structure/B12517882.png)
